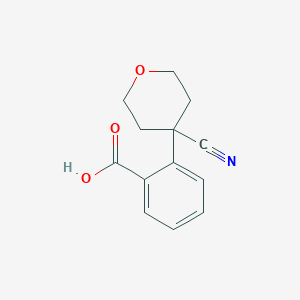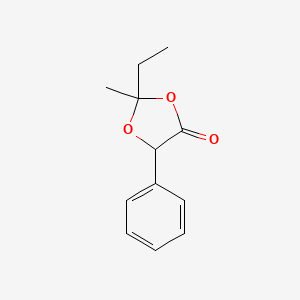
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is a compound that features a purine base (adenine) attached to a bromopropanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol typically involves the reaction of adenine with 3-bromopropanol under specific conditions. One common method is the condensation reaction where adenine is reacted with 3-bromopropanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group or reduced to a methylene group.
Cyclization Reactions: The compound can participate in cyclization reactions to form cyclic nucleoside analogues.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, thiourea, and alkoxides. These reactions are typically carried out in polar aprotic solvents like DMF or DMSO at moderate temperatures.
Oxidation: Oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 1-(6-Aminopurin-9-yl)-3-azidopropan-2-ol, while oxidation with PCC would produce 1-(6-Aminopurin-9-yl)-3-bromopropan-2-one.
Scientific Research Applications
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of nucleoside analogues, which are important in antiviral and anticancer therapies.
Biochemistry: The compound serves as a molecular probe to study enzyme interactions and DNA modifications.
Industrial Applications: It is used as an intermediate in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The mechanism of action of 1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol involves its interaction with biological molecules such as enzymes and nucleic acids. The bromopropanol moiety can form covalent bonds with nucleophilic sites on proteins and DNA, leading to modifications that can alter their function. This compound can inhibit enzyme activity by binding to the active site or by causing conformational changes in the enzyme structure .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with a similar purine base but different sugar moiety.
Tenofovir: An antiviral drug that contains a similar purine base and is used in the treatment of HIV.
Adefovir: Another antiviral drug with a similar structure used in the treatment of hepatitis B.
Uniqueness
1-(6-Aminopurin-9-yl)-3-bromopropan-2-ol is unique due to its bromopropanol moiety, which allows for a wide range of chemical modifications and applications. This structural feature makes it a versatile intermediate in the synthesis of various nucleoside analogues and other biologically active compounds .
Properties
CAS No. |
72220-14-5 |
|---|---|
Molecular Formula |
C8H10BrN5O |
Molecular Weight |
272.10 g/mol |
IUPAC Name |
1-(6-aminopurin-9-yl)-3-bromopropan-2-ol |
InChI |
InChI=1S/C8H10BrN5O/c9-1-5(15)2-14-4-13-6-7(10)11-3-12-8(6)14/h3-5,15H,1-2H2,(H2,10,11,12) |
InChI Key |
OLHHXNPUJNEDGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(CBr)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


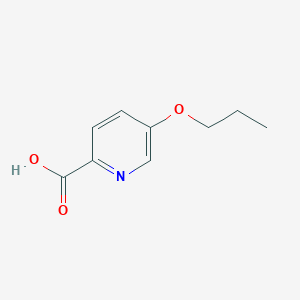
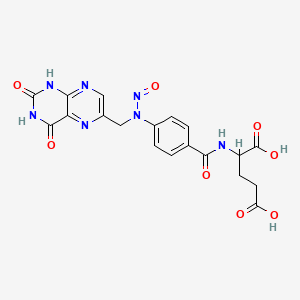
![Methyl 3-(benzo[d][1,3]dioxol-5-yl)propiolate](/img/structure/B13998125.png)
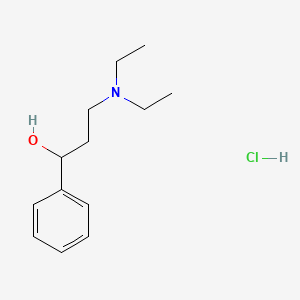
![7-Methoxy-1-[(4-methoxy-3-phenylmethoxyphenyl)methyl]-6-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B13998135.png)
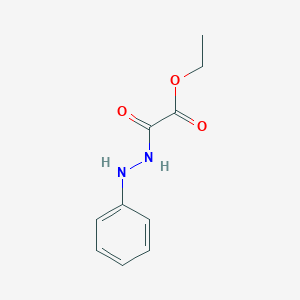
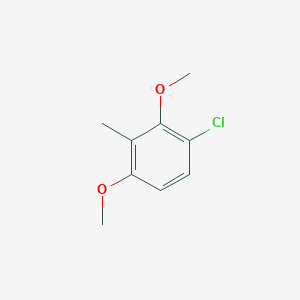

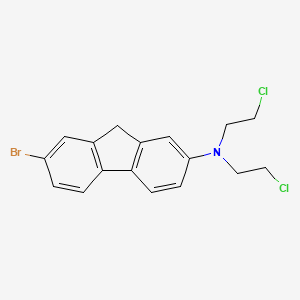

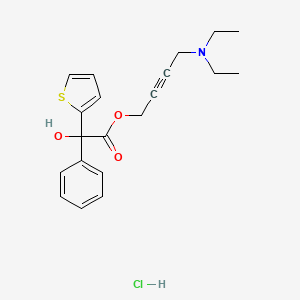
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)
